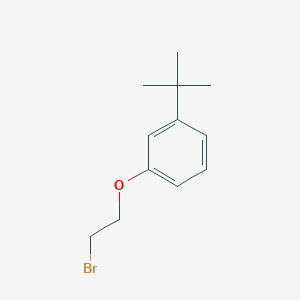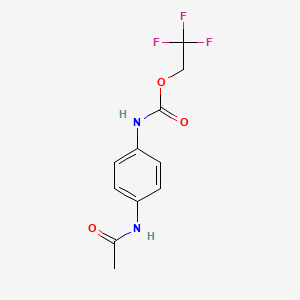
2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is a chemical compound with the CAS Number: 1087798-23-9 . It has a molecular weight of 276.22 and its IUPAC name is 2,2,2-trifluoroethyl 4-(acetylamino)phenylcarbamate .
Molecular Structure Analysis
The InChI code for “2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is 1S/C11H11F3N2O3/c1-7(17)15-8-2-4-9(5-3-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, additional physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Cyclization-Activated Prodrugs
A study by Vigroux, Bergon, and Zedde (1995) explored the potential of N-(substituted 2-hydroxyphenyl)- and N-(substituted 2-hydroxypropyl)carbamates based on active benzoxazolones and oxazolidinones as drug delivery systems. The research focused on the synthesis and evaluation of these compounds as mutual prodrugs of acetaminophen, showcasing a mechanism involving cyclization that activates prodrugs for drug release. This study demonstrates the role of carbamate-based compounds in the development of innovative drug delivery systems that can enhance therapeutic efficacy and safety (Vigroux, Bergon, & Zedde, 1995).
Photocatalytic Degradation
Research by Tao, Liang, Zhang, and Chang-Tang (2015) investigated the use of graphene/titanium dioxide nanocomposites for the photocatalytic degradation of acetaminophen, a common pharmaceutical compound. The study highlights the potential of carbamate compounds in enhancing the efficiency of photocatalytic processes for environmental remediation, particularly in water treatment applications (Tao, Liang, Zhang, & Chang-Tang, 2015).
Drug Design and Medicinal Chemistry
Ghosh and Brindisi (2015) provided an overview of the significance of the carbamate group in drug design and medicinal chemistry, emphasizing its role in the structure of many approved drugs and prodrugs. This study underscores the versatility of carbamate derivatives in medicinal chemistry, enabling targeted drug–target interactions and enhancing drug properties (Ghosh & Brindisi, 2015).
Bioremediation
Ufarté et al. (2017) explored the bovine rumen microbiome for enzymes capable of degrading carbamate compounds, including polyurethane and pesticide carbamates. The discovery of carbamate-degrading enzymes highlights the potential of microbiota in bioremediation, offering a sustainable approach to managing carbamate pollution in the environment (Ufarté et al., 2017).
Mechanism of Action of Insecticides
A review by Fukuto (1990) discussed the mechanism of action of organophosphorus and carbamate insecticides, which inhibit the enzyme acetylcholinesterase. This work provides insight into the structural requirements and metabolic processes involved in the anticholinesterase activity of carbamate compounds, contributing to the understanding of their toxicological effects (Fukuto, 1990).
Safety And Hazards
Future Directions
As “2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate” is a research chemical , it could be used in various scientific studies. The future directions would depend on the results of these studies and the potential applications of this compound in fields like medicinal chemistry, materials science, etc.
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O3/c1-7(17)15-8-2-4-9(5-3-8)16-10(18)19-6-11(12,13)14/h2-5H,6H2,1H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLPYVVDFWAAOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207056 | |
| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(4-acetamidophenyl)carbamate | |
CAS RN |
1087798-23-9 | |
| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-[4-(acetylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501207056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-aminophenyl)methyl]-N-ethylacetamide](/img/structure/B1519192.png)
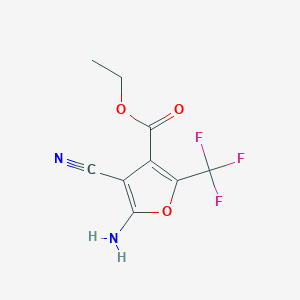
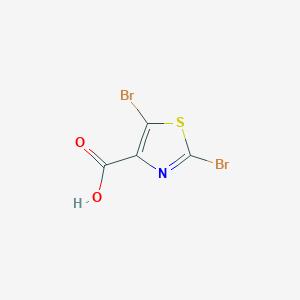
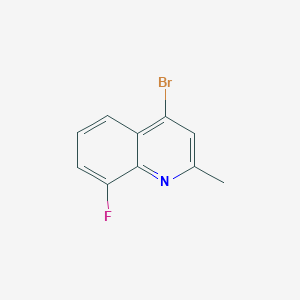
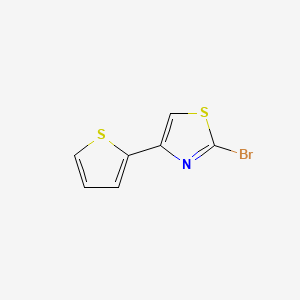
![5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid](/img/structure/B1519201.png)
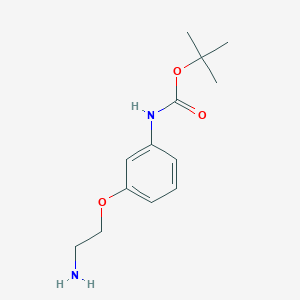
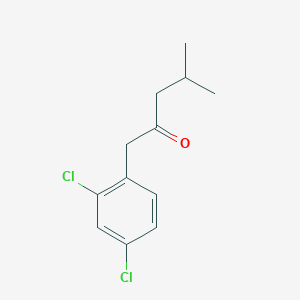
![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)
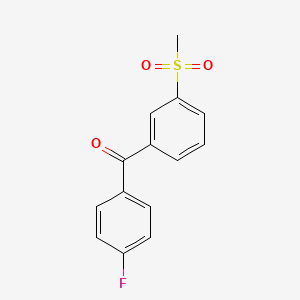
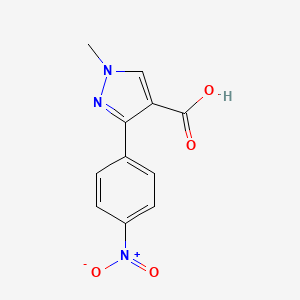
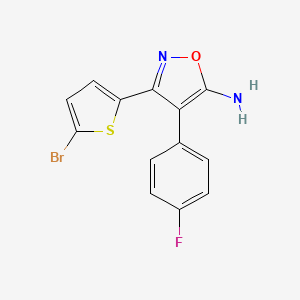
![[1-(3-Bromophenyl)cyclopentyl]methanamine](/img/structure/B1519214.png)
